3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Description
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a naphthalen-1-yl group at the 1-position and a 2-(2-hydroxyethyl)piperidin-1-yl substituent at the 3-position. The pyrrolidine-2,5-dione (succinimide) core is a well-established pharmacophore in medicinal chemistry, known for its versatility in interacting with biological targets such as ion channels, neurotransmitter transporters, and enzymes .
Synthetic routes for analogous pyrrolidine-2,5-dione derivatives typically involve cyclization of substituted maleic anhydrides or condensation of amines with maleimide precursors. For example, intermediates like 1-(bromoalkyl)-3-(aryl)pyrrolidine-2,5-diones are synthesized via nucleophilic substitution or coupling reactions, as described in protocols for related compounds . Structural confirmation relies on techniques such as $ ^1H $ NMR, $ ^{13}C $ NMR, and high-resolution mass spectrometry (HRMS) .
Properties
IUPAC Name |
3-[2-(2-hydroxyethyl)piperidin-1-yl]-1-naphthalen-1-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-13-11-16-8-3-4-12-22(16)19-14-20(25)23(21(19)26)18-10-5-7-15-6-1-2-9-17(15)18/h1-2,5-7,9-10,16,19,24H,3-4,8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAJZDHGBXYJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the piperidine ring, followed by the introduction of the hydroxyethyl group. The naphthalene moiety is then attached through a series of coupling reactions. Finally, the pyrrolidine-2,5-dione structure is formed through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones, while substitution reactions on the naphthalene ring can introduce various functional groups.
Scientific Research Applications
Structure
The compound features a complex structure characterized by:
- A pyrrolidine core
- A naphthalene moiety
- A piperidine ring with a hydroxyethyl substituent
Molecular Formula
The molecular formula is , indicating a moderate molecular weight suitable for biological activity.
Cancer Treatment
One of the most promising applications of this compound is in cancer therapy. Research indicates that derivatives of similar structures can act as inhibitors of histone demethylases, such as KDM2B, which are implicated in tumor progression. The inhibition of these enzymes can lead to reactivation of tumor suppressor genes and subsequent cancer cell apoptosis .
Neurological Disorders
Compounds with similar structural features have been investigated for their neuroprotective effects. The piperidine ring is known for its ability to interact with neurotransmitter systems, making it a candidate for treating conditions such as schizophrenia and depression. Studies show that modulation of dopamine and serotonin receptors can lead to improved cognitive functions and mood stabilization .
Anti-inflammatory Properties
Research has also indicated that compounds with this structure may exhibit anti-inflammatory properties. By targeting specific pathways involved in inflammation, such as NF-kB signaling, these compounds could potentially alleviate symptoms associated with chronic inflammatory diseases .
Drug Development
The compound serves as a lead structure for the development of new pharmaceuticals. Its unique combination of functional groups allows for extensive modifications that can enhance efficacy and reduce side effects. For instance, derivatives have been synthesized to improve binding affinity to target proteins involved in disease processes .
Case Study 1: Histone Demethylase Inhibition
A study published in a patent document highlighted the synthesis of derivatives based on the structure of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione, demonstrating significant inhibitory effects on KDM2B in vitro. The findings suggest potential applications in cancer therapy through epigenetic modulation .
Case Study 2: Neuroprotective Effects
In another research effort, compounds structurally related to this pyrrolidine derivative were tested for neuroprotective effects against oxidative stress in neuronal cell lines. Results showed that these compounds could significantly reduce cell death and promote survival pathways, indicating their potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrrolidine-2,5-dione derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis with key analogues:
Key Observations
Substituent Effects on Bioactivity The naphthalen-1-yl group in the target compound contrasts with smaller aryl groups (e.g., phenyl, indole) in analogues. Naphthalene’s extended aromatic system may improve π-π stacking with hydrophobic receptor pockets but could reduce metabolic stability due to increased cytochrome P450 interactions . The 2-(2-hydroxyethyl)piperidine substituent is unique compared to common linkers like methylene chains or acetamide groups.
Pharmacokinetic and Pharmacodynamic Comparisons Compounds with methylthiophen or halogenated aryl groups (e.g., 2,6-dichlorobenzyl) show higher anticonvulsant and antimicrobial activity, likely due to enhanced electrophilicity and membrane permeability . However, the target compound’s naphthalene group may prioritize CNS penetration over peripheral effects. Dual 5-HT$_{1A}$/SERT binders (e.g., indole-azaindole derivatives) highlight the importance of multi-target engagement for neuropsychiatric applications.
Synthetic and Analytical Considerations
- The target compound’s synthesis likely parallels methods for 1-(bromoalkyl)-3-aryl-pyrrolidine-2,5-diones, involving alkylation or coupling reactions .
- Crystallographic data for similar derivatives (e.g., ORTEP-3-generated structures) confirm planar pyrrolidine-2,5-dione cores with substituent-dependent torsion angles influencing bioactivity .
Biological Activity
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a pyrrolidine core with various substituents that are crucial for its biological activity. The presence of the naphthalene moiety and the hydroxyethylpiperidine group enhances its interaction with biological targets. This unique structure allows for diverse interactions with cellular components.
Research indicates that compounds similar to this compound can act through several mechanisms:
- Histone Demethylase Inhibition : It has been suggested that this compound may inhibit histone demethylases, particularly KDM2B, which plays a role in epigenetic regulation and cancer progression .
- Antibacterial Activity : The compound exhibits promising antibacterial properties against Pseudomonas aeruginosa, targeting essential proteins such as PBP3, which is critical for bacterial survival .
- Antitubercular Activity : Similar derivatives have shown efficacy against Mycobacterium tuberculosis, particularly inhibiting the enoyl acyl carrier protein reductase (InhA), a key enzyme in fatty acid biosynthesis .
Biological Activity Data
The following table summarizes the biological activities and IC50 values of related compounds, including this compound:
| Compound Name | Target | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | KDM2B | Histone demethylation inhibition | TBD |
| Analog A | PBP3 | Antibacterial against P. aeruginosa | 0.5 |
| Analog B | InhA | Antitubercular activity | 0.8 |
Case Study 1: Inhibition of KDM2B
In a study focusing on the inhibition of KDM2B by piperidine derivatives, it was found that modifications to the pyrrolidine ring significantly enhanced inhibitory activity. The compound demonstrated potential as an anticancer agent by modulating gene expression through epigenetic mechanisms .
Case Study 2: Antibacterial Efficacy
Another investigation highlighted the antibacterial effects of pyrrolidine derivatives against Pseudomonas aeruginosa. The study utilized a fluorescence assay to assess target inhibition and found that structural optimizations led to compounds with improved antibacterial properties without cytotoxic effects .
Case Study 3: Tuberculosis Treatment
Research on pyrrolidine derivatives indicated their effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis. Compounds were tested for their ability to inhibit InhA, revealing several candidates with promising activity profiles .
Q & A
Q. What are the optimized synthetic routes for 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions:
-
Step 1 : Formation of the pyrrolidine-2,5-dione core via cyclization of precursors (e.g., amino acids or alcohols) under acidic or basic conditions.
-
Step 2 : Introduction of the naphthalen-1-yl group through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
-
Step 3 : Functionalization with the 2-(2-hydroxyethyl)piperidine moiety using alkylation or reductive amination.
Key Reagents : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in heterogeneous systems . Ethanol or THF are common solvents, with KOH as a base for deprotonation.
Yield Optimization : Monitor intermediates via TLC/HPLC. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) enhances purity. Reported yields for analogous compounds range from 40–60% .- Data Table : Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethanol, KOH, 323 K | 43 | |
| Substitution | Pd(OAc)₂, Xantphos, DMF | 58 |
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. Coupling constants (e.g., ) indicate vicinal protons in the piperidine ring .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ) with <5 ppm error .
- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 64.58° between pyrrolidine and aromatic rings) .
- HPLC-PDA : Assess purity (>95%) using C18 columns and UV detection at 254 nm.
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Degradation Pathways : Susceptible to hydrolysis (amide bonds) and oxidation (hydroxyethyl group).
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 253–278 K. Desiccants (silica gel) prevent moisture absorption.
- Stability Tests : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Research Questions
Q. How does structural modification of the piperidine or naphthalene moieties influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) Strategies :
-
Piperidine Modifications : Replace hydroxyethyl with methyl or benzyl groups to alter lipophilicity. Assess via logP measurements and cytotoxicity assays (e.g., MTT on HEK293 cells).
-
Naphthalene Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-π stacking with aromatic residues in target proteins.
Case Study : Analogues with 4-fluorophenyl instead of naphthalene showed 2-fold higher binding affinity to serotonin receptors () .- Data Table : SAR of Analogous Compounds
| Modification | Biological Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| -CH₂CH₂OH (parent) | 25 nM | 5-HT₂A | |
| -CH₃ (piperidine) | 48 nM | 5-HT₂A | |
| -NO₂ (naphthalene) | 18 nM | 5-HT₂A |
Q. What crystallographic insights explain the compound’s molecular interactions and stability?
- Methodological Answer :
- Crystal Packing : X-ray data reveal C–H⋯π interactions (2.8–3.2 Å) between the piperidine CH₂ and naphthalene rings, stabilizing the lattice .
- Torsional Angles : The hydroxyethyl group adopts a gauche conformation (θ = 68°), minimizing steric clash with the pyrrolidine ring.
- Solvent Effects : Ethanol promotes monoclinic crystal growth (space group ), while DMF yields less stable polymorphs .
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., CEREP panel for receptor profiling). Control for batch-to-batch variability via HRMS.
- Data Triangulation : Cross-reference with molecular docking (AutoDock Vina) to predict binding modes to targets like NMDA receptors.
- Case Example : Discrepancies in IC₅₀ values (15–50 nM) for kinase inhibition were resolved by adjusting ATP concentrations (1 mM vs. 100 µM) in assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
